3-(4-Bromobutoxy)-N,N-dimethylaniline
CAS No.: 869941-05-9
Cat. No.: VC20575573
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869941-05-9 |
|---|---|
| Molecular Formula | C12H18BrNO |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | 3-(4-bromobutoxy)-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C12H18BrNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3 |
| Standard InChI Key | URRIQXFBJCAADD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC(=CC=C1)OCCCCBr |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
3-(4-Bromobutoxy)-N,N-dimethylaniline (C₁₂H₁₈BrNO) consists of an aniline backbone substituted with a dimethylamino group at the nitrogen atom and a 4-bromobutoxy chain at the para position of the benzene ring. The bromine atom at the terminal end of the butoxy chain introduces significant electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions .
Key Structural Parameters:
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Molecular Formula: C₁₂H₁₈BrNO
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Molecular Weight: 296.18 g/mol (theoretical)
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Exact Mass: 295.052 Da (calculated)
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Topological Polar Surface Area (TPSA): ~12.47 Ų (analogous to chloro derivative)
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LogP: Estimated 3.15–3.65 , indicating moderate lipophilicity.
Synthetic Pathways and Optimization
Alkylation of N,N-Dimethylaniline
The bromobutoxy side chain is typically introduced via nucleophilic substitution. A representative pathway involves reacting 3-hydroxy-N,N-dimethylaniline with 1,4-dibromobutane under basic conditions:
Reaction Scheme:
Experimental Conditions :
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Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
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Solvent: Acetonitrile, DMF, or propanol.
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Temperature: 30–45°C for 6–16 hours.
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Yield: 72–85% (extrapolated from analogous bromobutoxy syntheses) .
Key Optimization Parameters:
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Excess 1,4-dibromobutane (3 eq.) ensures complete alkylation .
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Phase-transfer catalysts (e.g., Aliquat 336) improve reaction efficiency in biphasic systems .
Physicochemical Properties and Predictive Modeling
Solubility and Partitioning
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Aqueous Solubility: Predicted 0.1–0.3 mg/mL (ESOL model) , classifying it as sparingly soluble.
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Lipophilicity: LogP ≈ 3.15 (iLOGP) to 3.65 (SILICOS-IT) , aligning with trends in brominated aromatics.
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks at ~1240 cm⁻¹ (C-O-C stretch) and 560 cm⁻¹ (C-Br stretch).
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NMR (¹H):
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δ 1.6–1.8 ppm (m, 4H, -CH₂-CH₂-).
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δ 3.3 ppm (s, 6H, N(CH₃)₂).
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δ 6.5–7.1 ppm (m, 3H, aromatic protons).
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Applications and Derivative Chemistry
Pharmaceutical Intermediates
Bromobutoxy anilines serve as precursors for kinase inhibitors and antipsychotic agents. For example:
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Analogous Compounds: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in PDE4 inhibitor synthesis .
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Cross-Coupling Potential: Suzuki-Miyaura reactions with aryl boronic acids enable biaryl ether formation .
Material Science
The bromine atom facilitates functionalization in polymer side chains, enhancing thermal stability in epoxy resins .
Challenges and Future Directions
The absence of direct experimental data for 3-(4-bromobutoxy)-N,N-dimethylaniline underscores the need for:
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Synthetic Validation: Reproducing analogous protocols with 3-hydroxy-N,N-dimethylaniline.
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Crystallographic Studies: Resolving solid-state conformation via X-ray diffraction.
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Toxicological Profiling: In vitro assays to confirm predicted hazards.
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